![molecular formula C23H15F2N3O B2562484 8-fluoro-1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932329-39-0](/img/structure/B2562484.png)
8-fluoro-1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-fluoro-1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a chemical compound that has garnered significant attention in the scientific community due to its potential for use in the development of new drugs.
Wissenschaftliche Forschungsanwendungen
Photophysical and Electrochemical Properties
- Influence on Photophysical and Electrochemical Properties : The introduction of fluorine atoms into the 1H-pyrazolo[3,4-b]quinoline molecule modifies its properties significantly. This includes changes in fluorescence quantum efficiency, HOMO and LUMO levels, and absorption band position. The basicity of the molecule has been tuned by the electron-withdrawing effect of fluorine, leading to increased resistance to proton donors and preserving high fluorescence yield under certain conditions (Szlachcic & Uchacz, 2018).
Biological Applications
- Antitubercular and Antibacterial Activity : Novel quinoline–pyrazole analogs containing fluorine have shown significant antitubercular and antibacterial activities against Mycobacterium tuberculosis and common pathogenic bacterial strains. These compounds exhibit superior inhibition activity and are considered suitable for further drug development due to their non-toxicity to normal cell lines (Nayak, Ramprasad, & Dalimba, 2016).
Structural and Synthetic Studies
- Synthesis and Transformations of Quinoline Derivatives : Research has been conducted on the synthesis and transformations of quinoline derivatives, highlighting their potential as efficient fluorophores widely used in biochemistry and medicine. The search for new, more sensitive, and selective compounds remains a key focus, with aminoquinolines being promising as potential antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2013).
Phototoxicity Studies
- Reduced Phototoxicity with Methoxy Group : A study on fluoroquinoline derivatives highlighted the importance of substituting a methoxy group at the 8 position of the quinoline nucleus for reducing phototoxicity. This modification was shown to be crucial in diminishing inflammatory lesions in murine models under long-wave UV light irradiation (Marutani et al., 1993).
Eigenschaften
IUPAC Name |
8-fluoro-1-(4-fluorophenyl)-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F2N3O/c1-29-18-9-2-14(3-10-18)22-20-13-26-21-11-6-16(25)12-19(21)23(20)28(27-22)17-7-4-15(24)5-8-17/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVNCJHEGOOMRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

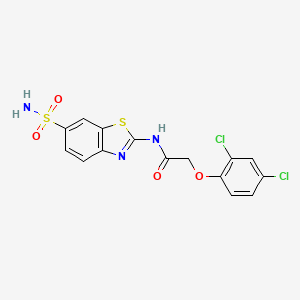
![N-(4-bromo-3-methylphenyl)-4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide](/img/structure/B2562405.png)
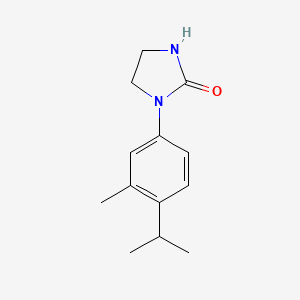
![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone](/img/structure/B2562408.png)
![Ethyl 4-((9-isopropyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2562409.png)
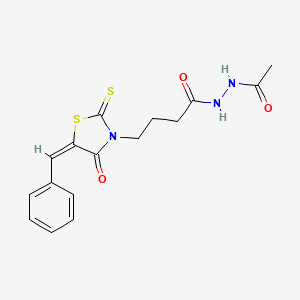
![6-Cyclohexyl-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2562413.png)


![N-{[3-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B2562417.png)
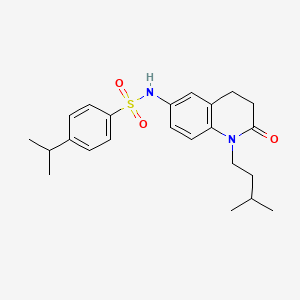
![2-[(6-Methyl-1,3-benzothiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B2562421.png)
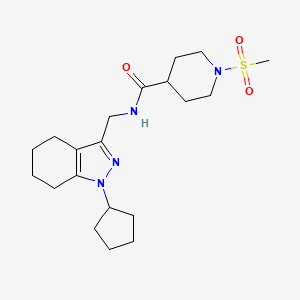
![8-(4-fluorophenyl)-3-heptyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2562424.png)